Broad-Spectrum Anti-Infective Potential of the 5-Alkoxy-8-Aminoquinoline Scaffold
While direct, single-compound data for 5-ethoxyquinolin-8-amine is not yet available in the peer-reviewed literature, its activity can be robustly inferred from its membership in a well-characterized class. In a comprehensive study of 8-quinolinamines bearing 5-alkoxy groups, the entire class demonstrated potent *in vitro* antimalarial activity against both drug-sensitive (D6) and drug-resistant (W2) *P. falciparum* strains, with IC50 values ranging from 20 to 4760 ng/mL [1]. Furthermore, the same class exhibited promising antileishmanial (IC50 = 0.84–5.0 μg/mL), antifungal (e.g., against *Candida* spp. IC50 = 2.89–19.38 μg/mL), and antibacterial (e.g., against MRSA IC50 = 1.38–15.34 μg/mL) activities [1]. This positions 5-ethoxyquinolin-8-amine as a promising candidate for broad-spectrum anti-infective screening and as a valid comparator in SAR studies aimed at optimizing potency within this structural family.
| Evidence Dimension | In vitro anti-infective activity (IC50 ranges) |
|---|---|
| Target Compound Data | Not available; inferred class activity |
| Comparator Or Baseline | Class of 5-alkoxy-8-quinolinamines: IC50 = 20–4760 ng/mL (P. falciparum), IC50 = 0.84–5.0 μg/mL (Leishmania), IC50 = 1.38–15.34 μg/mL (MRSA) |
| Quantified Difference | N/A (class-level data only) |
| Conditions | In vitro assays: P. falciparum D6/W2 strains, Leishmania donovani promastigotes, various bacterial/fungal strains; exact conditions vary by compound [1]. |
Why This Matters
For procurement in drug discovery, this class-level evidence justifies the inclusion of 5-ethoxyquinolin-8-amine in screening libraries where the specific ethoxy substituent can be evaluated against other alkyl chains to pinpoint the optimal balance of potency, solubility, and metabolic stability.
- [1] M. O. Faruk Khan, et al. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. 2018, 3, 3, 3008-3023. View Source
